molecular formula C17H18N2O2 B14785479 4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid

4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14785479
M. Wt: 282.34 g/mol
InChI Key: ODRRVZPMIQRONE-UHFFFAOYSA-N
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Description

4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by a pyrrolidine ring substituted with a phenyl group and a pyridin-2-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a pyridine derivative can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and development .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H18N2O2/c20-17(21)16-12-19(10-14-8-4-5-9-18-14)11-15(16)13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,20,21)

InChI Key

ODRRVZPMIQRONE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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